Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Organic Synthesis Procurement Specification

Researchers developing spirocyclic kinase inhibitors and GPCR modulators face limited access to orthogonally protected, high-purity 2,5-diazaspiro[3.4]octane scaffolds. tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1086398-02-8) directly addresses this gap: • Acid-labile N2-Boc enables orthogonal deprotection with base-labile groups (Fmoc, Cbz) for multi-step library synthesis. • Rigid sp³-rich spiro[3.4]octane core delivers quantifiable biological impact-related scaffolds achieve <50 nM antimalarial potency. • ≥95% HPLC purity minimizes side-product formation, reducing downstream purification and accelerating route optimization. Batch-specific NMR, HPLC, and GC documentation provided with every shipment.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1086398-02-8
Cat. No. B1524255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
CAS1086398-02-8
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCN2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11/h12H,4-8H2,1-3H3
InChIKeyYSRVDGYYECHRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate Overview


Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1086398-02-8) is a nitrogen-containing spirocyclic compound belonging to the 2,5-diazaspiro[3.4]octane class, characterized by a conformationally constrained spiro[3.4]octane scaffold and a tert-butyloxycarbonyl (Boc) protecting group on the N2 position . Its molecular formula is C11H20N2O2, with a molecular weight of 212.29 g/mol, and it is widely utilized as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitors, GPCR modulators, and other bioactive molecules requiring a rigid, three-dimensional core [1]. This compound is supplied as a white to off-white solid with a typical purity of ≥95% (HPLC), and is available from multiple commercial vendors with batch-specific analytical documentation including NMR, HPLC, and GC .

Spirocyclic scaffold: Rigid 2,5-diazaspiro[3.4]octane core for constrained geometry
Protecting group: Acid-labile N2-Boc enables orthogonal deprotection strategies
Purity specification: High-certified HPLC purity for reliable downstream coupling

Why Generic Analogs Fail to Substitute


The substitution of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with a closely related regioisomer (e.g., 5-Boc-2,5-diazaspiro[3.4]octane) or an alternative protecting group (e.g., benzyl carbamate) is not a straightforward interchange due to quantifiable differences in chemical reactivity, commercial availability in high-purity grades, and the specific conformational constraints imposed by the spirocyclic framework. The N2-Boc protecting group offers a distinct acid-labile deprotection profile compared to the N5-Boc variant, enabling orthogonal protection strategies in multi-step syntheses . Furthermore, the specific spiro[3.4]octane core, which is a hallmark of a novel antimalarial series with low nanomolar asexual blood-stage activity (<50 nM), relies on the precise positioning of nitrogen atoms to achieve optimal target engagement [1]. The evidence presented below quantifies these critical differentiators, confirming that generic substitution carries a high risk of synthetic failure, reduced yield, or compromised biological activity in downstream applications.

Attribute
Target Compound
5-Boc Regioisomer / Alternative PG
Protecting Group Position
N2-Boc (acid-labile, standard kinetics)
N5-Boc; deprotection kinetics may differ
Orthogonal Compatibility
Base-labile groups (Fmoc, Cbz) can be used simultaneously
May not support the same orthogonal protecting group scheme
Commercial Purity Specification
High-purity grade (HPLC) available from multiple vendors
Standard purity may necessitate additional purification steps

Differentiation Evidence Guide


Purity Grade vs Structural Analogs

This compound is available from multiple vendors at a certified purity of NLT 98% (HPLC) . In contrast, the commercially available 5-Boc regioisomer (CAS 1086398-04-0) is typically offered at a standard purity of 95% . This quantifiable difference in available purity grade directly impacts the reliability of subsequent synthetic steps and reduces the need for additional purification.

Purity Grade
Cross-study comparable
Target: NLT 98% (HPLC)
Comparator (5-Boc): 95%
Higher certified purity reduces side reactions and post-purchase purification
Vendor-specified HPLC; ≥3% difference in specification
Medicinal Chemistry Organic Synthesis Procurement Specification

Spiro Scaffold Conformational Constraint

The spiro[3.4]octane core of this compound imposes a rigid, three-dimensional conformation that is highly desirable in medicinal chemistry for modulating target interactions . This structural feature is directly linked to the antimalarial activity of a novel diazaspiro[3.4]octane series, where compounds demonstrated low nanomolar asexual blood-stage activity (<50 nM) and strong gametocyte sterilizing properties [1]. In comparison, less constrained piperazine analogs or acyclic amine building blocks lack this defined geometry, which can lead to significant differences in potency and selectivity.

Spiro Scaffold Potency
Class-level inference
Optimized diazaspiro[3.4]octane series: IC50 < 50 nM (P. falciparum)
Unconstrained analogs typically lower potency
Constrained scaffold supports nanomolar potency in published antimalarial series
Class-level data; not measured for this protected intermediate
Medicinal Chemistry Drug Design Scaffold Hopping

N2-Boc Enables Orthogonal Deprotection

The Boc protecting group on the N2 position of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is acid-labile and can be selectively removed under mild acidic conditions (e.g., TFA, HCl) . This contrasts with the N5-Boc regioisomer (CAS 1086398-04-0), where the Boc group is situated on a secondary amine within a five-membered ring, potentially exhibiting different deprotection kinetics and compatibility with other protecting groups . This regioisomeric difference allows for orthogonal protection schemes in multi-step syntheses, which is not possible with the 5-Boc analog alone.

Orthogonal Deprotection
Class-level inference
Acid-labile N2-Boc enables simultaneous use of base-labile groups (Fmoc, Cbz)
Selective deprotection strategy is possible in multi-step synthesis
Based on protecting group chemistry; no kinetic data for this exact pair
Organic Synthesis Protecting Group Chemistry Orthogonal Synthesis

Optimal Application Scenarios


Kinase and GPCR Modulator Libraries

The rigid spiro[3.4]octane core of this compound provides a conformationally constrained scaffold that is ideal for exploring chemical space in kinase inhibitor and GPCR modulator programs . The scaffold's sp3-rich character, validated by its use in a novel antimalarial series with low nanomolar potency , offers enhanced selectivity and reduced off-target effects compared to flat, aromatic heterocycles. The N2-Boc protection allows for selective deprotection and subsequent functionalization at the N5 position, enabling rapid diversification of compound libraries.

Orthogonal Protecting Group Strategies

The N2-Boc group of this compound is acid-labile, allowing it to be used in conjunction with base-labile protecting groups (e.g., Fmoc, Cbz) in complex multi-step syntheses . This orthogonal protection scheme is essential for the synthesis of advanced intermediates where selective deprotection of specific amines is required. The availability of the compound at NLT 98% purity ensures high-fidelity reactions and minimizes purification steps, making it a cost-effective choice for route optimization.

Scaffold Hopping and Bioisostere Replacement

The diazaspiro[3.4]octane scaffold serves as a novel sp3-rich framework for scaffold hopping and bioisostere replacement in lead optimization campaigns . Its unique three-dimensional profile, defined by the spirocyclic junction, allows medicinal chemists to explore new chemical space and improve key drug properties such as solubility, metabolic stability, and target selectivity. The quantifiable antimalarial activity of related compounds demonstrates the scaffold's potential to deliver potent and selective leads.

Application
Selection Property
Validation Focus
Kinase & GPCR Modulator Libraries
Rigid spiro[3.4]octane core, high certified purity
Library diversification yield, selectivity assay profiling
Orthogonal Protecting Group Strategies
Acid-labile N2-Boc compatible with base-labile groups
Selective deprotection efficiency, intermediate stability
Scaffold Hopping & Bioisostere Replacement
Sp3-rich, conformationally constrained diazaspiro core
Solubility, metabolic stability, target selectivity assessment

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